
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine is a complex organic compound that features a unique combination of an imidazole ring, a butyl group, a chlorine atom, and a diphenylisoxazolidine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Butyl and Chlorine Groups: The butyl group is introduced via alkylation, and the chlorine atom is added through halogenation using reagents such as thionyl chloride.
Formation of the Isoxazolidine Ring: The isoxazolidine ring is formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and a diphenyl-substituted alkene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the butyl group.
Reduction: Reduction reactions can target the imidazole ring and the isoxazolidine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the imidazole and butyl groups.
Reduction: Reduced forms of the imidazole and isoxazolidine rings.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
科学的研究の応用
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the isoxazolidine ring can provide steric hindrance and electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Butyl-5-chloro-1H-imidazol-4-yl)methanol: Shares the imidazole ring and butyl group but lacks the isoxazolidine structure.
2-Butyl-4-chloro-5-hydroxymethylimidazole: Similar structure but with a hydroxymethyl group instead of the diphenylisoxazolidine.
Uniqueness
3-(2-Butyl-5-chloro-1H-imidazol-4-yl)-2,5-diphenylisoxazolidine is unique due to its combination of an imidazole ring, a butyl group, a chlorine atom, and a diphenylisoxazolidine structure. This unique combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
特性
CAS番号 |
825645-37-2 |
|---|---|
分子式 |
C22H24ClN3O |
分子量 |
381.9 g/mol |
IUPAC名 |
3-(2-butyl-4-chloro-1H-imidazol-5-yl)-2,5-diphenyl-1,2-oxazolidine |
InChI |
InChI=1S/C22H24ClN3O/c1-2-3-14-20-24-21(22(23)25-20)18-15-19(16-10-6-4-7-11-16)27-26(18)17-12-8-5-9-13-17/h4-13,18-19H,2-3,14-15H2,1H3,(H,24,25) |
InChIキー |
ZGNGEZQDYZKCOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=C(N1)C2CC(ON2C3=CC=CC=C3)C4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



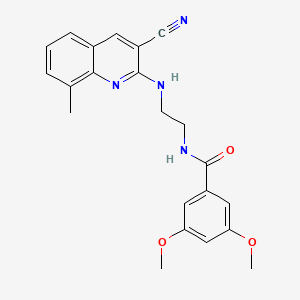
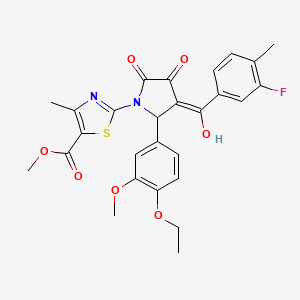
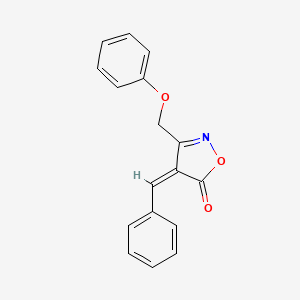
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)
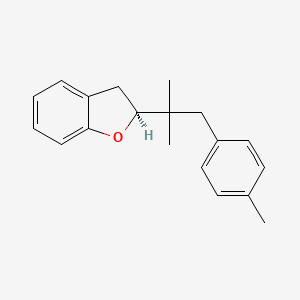


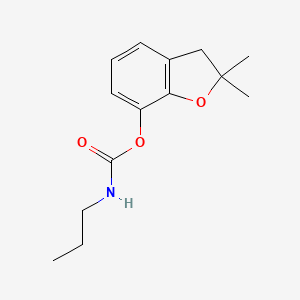
![5-[(3,5-Dimethylphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896829.png)



![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)
